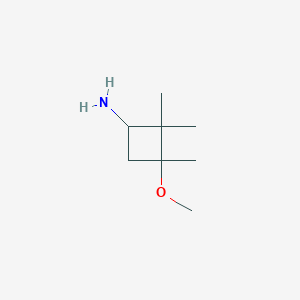

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine

Description

Properties

IUPAC Name |

3-methoxy-2,2,3-trimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYFCPQNVXGOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclobutane Formation

- The synthesis typically begins with a suitably substituted cyclobutane precursor, often a 2,2,3-trimethylcyclobutanone or cyclobutanol derivative. These precursors provide the core ring system with the correct methyl substitution pattern.

- The cyclobutane ring can be constructed via [2+2] cycloaddition reactions or ring contraction methods from larger cyclic precursors, depending on the synthetic route chosen.

Introduction of the Methoxy Group

- The methoxy substituent at the 3-position is commonly introduced by nucleophilic substitution or addition reactions involving methanol under acidic catalysis.

- A typical approach involves treating the cyclobutanone intermediate with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the corresponding 3-methoxy substituted intermediate.

- Reaction conditions such as temperature, solvent choice, and catalyst concentration are optimized to maximize yield and minimize side reactions.

Amination at the 1-Position

- The amine group at the 1-position is introduced through reductive amination or nucleophilic substitution.

- Reductive amination involves reacting the 1-position carbonyl or halide precursor with ammonia or a primary amine source, followed by reduction using agents like sodium cyanoborohydride or catalytic hydrogenation.

- Alternatively, nucleophilic substitution can be performed on a suitable leaving group (e.g., a halide) at the 1-position with ammonia or an amine nucleophile.

Purification and Isolation

- After synthesis, the compound is purified by standard organic chemistry techniques such as recrystallization, distillation, or chromatography.

- The free amine is often converted to its hydrochloride salt to improve stability and facilitate handling.

- The hydrochloride salt is prepared by reacting the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This salt formation enhances the compound’s solubility and stability, making it more suitable for storage and further synthetic applications.

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] cycloaddition or ring contraction | Construct cyclobutane core with methyl groups |

| 2 | Methoxylation | Methanol + acid catalyst (e.g., H2SO4) | Introduce methoxy group at 3-position |

| 3 | Amination | Reductive amination (NH3 + NaBH3CN) or nucleophilic substitution | Install amine at 1-position |

| 4 | Salt formation | Reaction with HCl in solvent | Form hydrochloride salt for stability |

- Reaction optimization studies indicate that controlling the acidity and temperature during methoxylation significantly affects the yield and purity of the methoxy intermediate.

- Reductive amination efficiency depends on the choice of reducing agent and reaction time; sodium cyanoborohydride offers mild conditions and high selectivity.

- Formation of the hydrochloride salt is straightforward and typically quantitative, with minimal side products.

- Steric hindrance from the 2,2,3-trimethyl substitution pattern can influence reaction rates and selectivity, requiring careful adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-M

Biological Activity

3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 143.23 g/mol. The compound features a cyclobutane ring with methoxy and trimethyl substituents, which contribute to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 2866307-55-0 |

| SMILES | CC1C(C(C1OC)(C)C)N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclobutane Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of Substituents : Methoxy and trimethyl groups are introduced through substitution reactions.

- Formation of Hydrochloride Salt : The amine is converted into its hydrochloride form to enhance solubility and stability.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antioxidant Properties :

- Objective : To assess the antioxidant capacity in vitro.

- Method : DPPH radical scavenging assay.

- Findings : The compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants.

-

Neuroprotective Study :

- Objective : To evaluate neuroprotective effects in a rodent model.

- Method : Assessment of behavioral changes following induced oxidative stress.

- Findings : Significant improvement in motor function was observed in treated groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-methoxy-2,2,3-trimethylcyclobutan-1-amine is , with a molecular weight of approximately 143.23 g/mol. The compound features a cyclobutane ring substituted with a methoxy group and multiple methyl groups, contributing to its unique chemical properties. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : CC1C(C(C1OC)(C)C)N

- InChI Key : KOBQGNWQYLVWBI-UHFFFAOYSA-N

Pharmaceutical Chemistry

The compound's structure suggests potential applications in drug development. Its unique configuration may influence biological activity, making it a candidate for further investigation in:

- Antidepressant Research : Compounds with similar structures have been explored for their neuroactive properties.

- Analgesics : The amine group may provide analgesic effects, warranting studies on pain relief.

Biochemical Studies

In biochemical contexts, this compound could serve as:

- Biochemical Probes : Due to its ability to interact with biological systems, it may be used to study enzyme mechanisms or receptor interactions.

- Cell Culture Applications : It may act as a non-ionic organic buffering agent in cell culture media, maintaining pH levels conducive to cellular growth.

Material Science

The compound's unique structural properties might make it suitable for applications in material science:

- Polymer Chemistry : Investigating its use as a monomer or additive in polymer synthesis could reveal novel materials with desirable properties.

Comparison with Similar Compounds

Chemical Structure :

Physicochemical Properties :

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Substituent Complexity :

- The target compound’s three methyl groups and methoxy substituent create significant steric hindrance and electronic effects, distinguishing it from simpler analogs like trans-3-methylcyclobutanamine (single methyl group) .

- Cyclobutane vs. Acyclic : Compounds like 2-ethyl-2-methoxybutan-1-amine lack a rigid cyclobutane ring, leading to greater conformational flexibility and altered solubility profiles .

Functional Group Variations: Methoxy Group: The presence of a methoxy group in the target compound and 2-(3,3-dimethoxycyclobutyl)ethan-1-amine enhances polarity compared to non-oxygenated analogs. However, the latter’s dual methoxy groups may further increase hydrophilicity . Ionic Forms: The hydrochloride salt of 3,3-dimethylcyclobutan-1-amine improves stability and solubility in polar solvents, a property absent in the neutral target compound .

Q & A

Q. How is a modified carbon paste electrode (CPE) prepared for simultaneous detection of dopamine (DA) and ascorbic acid (AA) using 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine derivatives?

The electrode is prepared by modifying carbon paste with cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] molybdenum(VI) complex and 2% cationic surfactant (e.g., 1-octanaminium bromide). The surfactant enhances peak separation by reducing capacitive background current. The mixture is homogenized, packed into a Teflon tube, and polished. Electrochemical activation in pH 5.0 buffer ensures optimal performance .

Q. What is the optimal pH for resolving DA and AA oxidation peaks using the modified CPE?

Studies show pH 5.0 (acetate buffer) provides the best separation of DA and AA anodic peaks (resolution >300 mV). At this pH, both compounds exhibit stable electrochemical behavior, minimizing peak overlap and enhancing sensitivity .

Q. Which electrochemical techniques are most effective for analyzing DA and AA with this modified electrode?

Differential pulse voltammetry (DPV) is preferred for simultaneous detection due to its high resolution and low detection limits (4 × 10⁻⁷ M for AA, 5 × 10⁻⁷ M for DA). Cyclic voltammetry (CV) confirms diffusion-controlled oxidation processes, as peak currents scale linearly with the square root of scan rates (25–200 mV/s) .

Advanced Research Questions

Q. How does cationic surfactant concentration impact sensor performance?

Increasing surfactant content beyond 2% raises capacitive background currents, degrading detection limits. At 2%, the surfactant optimally aligns DA and AA oxidation potentials while maintaining low noise, achieving a peak separation of 308 mV .

Q. What strategies validate the specificity of the modified CPE in complex biological matrices?

Interference studies test 100x concentrations of ions (K⁺, Na⁺, Ca²⁺) and biomolecules (glucose, adrenaline, serotonin). Signal variations remain <5%, confirming selectivity. Recovery rates in spiked human serum (98–102%) and pharmaceutical samples (RSD <3.7%) further validate robustness .

Q. How does this modified electrode compare to other voltammetric sensors for DA/AA detection?

The sensor outperforms prior electrodes in peak resolution (308 mV vs. <200 mV in other studies) but has higher detection limits than some nanomaterial-based sensors. Its advantages include ease of regeneration, reproducibility (RSD <5% for 20 scans), and minimal sample preparation .

Q. What mechanistic insights explain the diffusion-controlled oxidation of DA and AA?

Linear correlations between peak currents (Ip,a) and scan rate square root (v¹/²) confirm diffusion-controlled electron transfer. This suggests adsorption effects are negligible, and mass transport governs the oxidation kinetics at the electrode surface .

Q. What challenges arise when scaling this method for clinical or pharmaceutical applications?

Key challenges include improving detection limits to sub-nanomolar ranges and ensuring long-term stability in diverse matrices (e.g., blood, urine). Cross-validation with established methods (e.g., AOAC’s 2,6-dichlorophenolindophenol titration) is critical for regulatory acceptance .

Methodological Considerations

Q. How is surface regeneration of the modified CPE achieved?

The electrode is regenerated by polishing on alumina slurry and re-activating in pH 5.0 buffer for 5 minutes. This restores >95% of initial sensitivity after 20 cycles .

Q. What statistical parameters ensure reliable quantification in real-sample analysis?

Calibration curves for DA (0.4–2.0 mM) and AA (0.05–0.9 mM) must demonstrate linearity (R² >0.99). Precision is validated via intra-day and inter-day RSD (<5%), while accuracy is confirmed through spike-recovery tests (95–105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.